3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c16-11-8-20-13(18)15(11)9-3-5-14(6-4-9)12(17)10-2-1-7-19-10/h1-2,7,9H,3-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWYNJXPQVKCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target compound integrates three distinct motifs:
- Thiazolidine-2,4-dione core : A five-membered heterocycle featuring two ketone groups at positions 2 and 4, conferring electrophilic reactivity.
- Piperidin-4-yl substituent : A six-membered nitrogen-containing ring providing conformational rigidity and hydrogen-bonding potential.
- Thiophene-2-carbonyl moiety : An aromatic thiophene derivative acylated to the piperidine nitrogen, enhancing lipophilicity and π-stacking interactions.
Retrosynthetic Analysis
Disconnection at the tertiary amine linkage reveals two synthetic precursors:
- Thiazolidine-2,4-dione (core)
- 1-(Thiophene-2-carbonyl)piperidin-4-yl bromide (electrophilic side chain)
This approach aligns with modular strategies for N-alkylated thiazolidinediones.
Preparation of 1-(Thiophene-2-carbonyl)piperidin-4-yl Bromide
Acylation of Piperidin-4-ol
Reaction Scheme :
$$
\text{Piperidin-4-ol} + \text{Thiophene-2-carbonyl chloride} \xrightarrow[\text{Et}_3\text{N, DCM}]{\text{0°C → rt, 12h}} \text{1-(Thiophene-2-carbonyl)piperidin-4-ol}
$$
Optimized Conditions :
- Molar ratio : 1:1.2 (piperidin-4-ol:acyl chloride)
- Base : Triethylamine (2.5 eq)
- Solvent : Dichloromethane (0.1 M)
- Yield : 85%
Key Characterization :
- $$^1$$H NMR (400 MHz, CDCl$$_3$$): δ 7.65 (dd, $$J = 5.0, 1.2$$ Hz, 1H, Thiophene H-5), 7.15 (dd, $$J = 3.7, 1.2$$ Hz, 1H, Thiophene H-3), 4.10–3.95 (m, 1H, Piperidine H-4), 3.70–3.50 (m, 2H, Piperidine H-1, H-3).
Bromination of Secondary Alcohol
Reaction Scheme :
$$
\text{1-(Thiophene-2-carbonyl)piperidin-4-ol} \xrightarrow[\text{PBr}_3, \text{THF}]{\text{0°C → rt, 3h}} \text{1-(Thiophene-2-carbonyl)piperidin-4-yl bromide}
$$
Optimized Conditions :
Critical Note :
Excess PBr$$_3$$ or prolonged reaction times promote elimination byproducts, necessitating strict temperature control.
N-Alkylation of Thiazolidine-2,4-dione
Reaction Mechanism and Optimization
General Pathway :
$$
\text{Thiazolidine-2,4-dione} + \text{1-(Thiophene-2-carbonyl)piperidin-4-yl bromide} \xrightarrow[\text{Base, Solvent}]{\Delta} \text{Target Compound}
$$
Comparative Reaction Conditions :
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaH (60%) | DMF | 80 | 24 | 65 |
| 2 | K$$2$$CO$$3$$ | DMF | 100 | 48 | 45 |
| 3 | DBU | THF | 70 | 36 | 52 |
Optimal Protocol (Entry 1) :
- Base : Sodium hydride (2.2 eq)
- Solvent : Anhydrous DMF (0.15 M)
- Workup : Aqueous HCl (1M) extraction, column chromatography (SiO$$_2$$, ethyl acetate/hexanes 1:3)
Side Reactions :
- O-Alkylation : <5% byproduct formation, minimized via controlled bromide addition.
- Dimerization : Suppressed through dilute reaction conditions.
Alternative Synthetic Routes
One-Pot Multicomponent Approach
Reaction Design :
$$
\text{Piperidin-4-amine} + \text{Thiophene-2-carbaldehyde} + \text{Thioglycolic Acid} \xrightarrow[\text{Bi(SCH}2\text{COOH)}3]{\text{Solvent-free, 70°C}} \text{Target Compound}
$$
Advantages :
Limitations :
Ultrasound-Assisted Alkylation
Protocol :
Mechanistic Insight :
Cavitation effects enhance bromide leaving-group displacement, accelerating reaction kinetics.
Structural Characterization
Spectroscopic Analysis
$$^1$$H NMR (500 MHz, DMSO-$$d_6$$):
- δ 7.82 (d, $$J = 5.1$$ Hz, 1H, Thiophene H-5)
- δ 4.42 (m, 1H, Piperidine H-4)
- δ 3.92 (s, 2H, Thiazolidine H-5)
- δ 3.20 (t, $$J = 12.3$$ Hz, 2H, Piperidine H-2, H-6)
IR (KBr, cm$$^{-1}$$):
HRMS :
- Calculated for C$${14}$$H$${15}$$N$$2$$O$$3$$S$$_2$$: [M+H]$$^+$$ 339.0521
- Observed: 339.0518
Challenges and Mitigation Strategies
Regioselectivity in Alkylation
Purification Difficulties
- Issue : Co-elution with unreacted bromide
- Solution : Gradient elution (hexanes → ethyl acetate) on silica gel
Chemical Reactions Analysis
Types of Reactions
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antidiabetic Activity
Thiazolidinediones (TZDs), including derivatives like the one , are primarily recognized for their role as antidiabetic agents. They function as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, which play a crucial role in regulating glucose metabolism and insulin sensitivity.
Case Study: Hypoglycemic Effects
Recent studies have demonstrated that derivatives of thiazolidinedione exhibit significant hypoglycemic effects in diabetic models. For instance, a study involving various thiazolidinedione derivatives showed that these compounds effectively lowered blood glucose levels in dexamethasone-induced diabetic rat models, with some compounds achieving comparable results to established treatments like pioglitazone .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has indicated that thiazolidine derivatives can exhibit significant antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and interfere with metabolic processes.
Study Insights
A recent evaluation of thiazolidine derivatives demonstrated promising antimicrobial effects against various pathogens, suggesting that modifications to the thiazolidine core can enhance their efficacy as antimicrobial agents .
Neuroprotective Effects
Emerging research has also pointed towards the neuroprotective potential of thiazolidine derivatives. Compounds that activate PPAR-γ have been associated with neuroprotection in models of neurodegenerative diseases.
Research Findings
Studies indicate that PPAR-γ agonists can reduce neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. The specific compound may contribute to these protective effects through its anti-inflammatory properties .
Synthesis and Structural Modifications
The synthesis of 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions that incorporate thiophene and piperidine moieties into the thiazolidine framework.
Synthetic Routes
The synthesis often includes:
- Formation of thiophene-2-carbonyl chloride from thiophene-2-carboxylic acid.
- Reaction with piperidine to form the corresponding piperidine derivative.
- Coupling with thiazolidine under suitable reaction conditions to yield the final product.
Mechanism of Action
The mechanism of action of 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations :
Antidiabetic Potential
- Target Compound : While direct data are unavailable, its structural similarity to rosiglitazone () and multitarget TZDs () suggests PPARγ agonism. The thiophene-piperidine system might mitigate rosiglitazone-associated side effects (e.g., edema) by reducing off-target interactions .
- Rosiglitazone Analogs () : Derivatives ad21 and ad22 showed 60–70% glucose reduction in streptozotocin-induced diabetic rats, comparable to rosiglitazone. Their benzylidene substituents likely enhance PPARγ binding .
Antimicrobial and Antitubercular Activity
- Target Compound: No direct evidence exists, but thiophene’s electron-rich π-system could disrupt microbial membranes. Contrastingly, 3,5-disubstituted TZDs with nitro/methoxy groups () showed MIC values of 6.25–12.5 µg/mL against M. tuberculosis, attributed to nitro group interactions with bacterial enzymes .
Antioxidant Activity
- Target Compound: Thiophene’s sulfur atom may scavenge radicals, but activity is likely inferior to coumarin-based TZDs (e.g., 5a–r in ), which achieved IC₅₀ values of 10–20 µM in DPPH assays due to phenolic hydroxyl groups .
Biological Activity
3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a compound that belongs to the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidine-2,4-dione core, which is known for its pharmacological significance. The presence of a thiophene ring and a piperidine moiety enhances its biological profile. The molecular formula is , with a molecular weight of approximately 270.33 g/mol.
Thiazolidine derivatives typically exhibit their biological effects through various mechanisms:
- PPAR-γ Activation : Thiazolidine derivatives have been shown to activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant in the context of diabetes management .
- Antimicrobial Activity : Some thiazolidine derivatives inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis. For example, they can inhibit Mur ligases, essential for bacterial cell wall integrity .
- Antioxidant Properties : These compounds can scavenge reactive oxygen species (ROS), thus providing protection against oxidative stress .
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidine derivatives. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 18 | A549 (Lung) | 5.0 | Induces apoptosis through intrinsic pathways |
| Compound 18 | MCF-7 (Breast) | 7.5 | Inhibits cell proliferation |
| Compound 18 | HepG2 (Liver) | 6.0 | Triggers oxidative stress response |
These findings suggest that the compound may serve as a promising candidate for cancer therapy due to its ability to induce apoptosis and inhibit tumor growth .
Antimicrobial Activity
The antimicrobial efficacy of thiazolidine derivatives has also been investigated. In vitro studies have shown that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | MIC (μg/mL) | Bactericidal/Fungicidal Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | Bacteriostatic |
| Streptococcus pneumoniae | 0.30 | Bactericidal |
These results indicate that the compound possesses significant antibacterial properties, making it a potential candidate for developing new antibiotics .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, thiazolidine derivatives have shown promise in reducing inflammation. Studies indicate that these compounds can lower levels of pro-inflammatory cytokines and reactive oxygen species in macrophage models .
Case Studies
Several case studies have reported on the efficacy of thiazolidine derivatives in clinical settings:
- Diabetes Management : A study demonstrated that a related thiazolidinedione improved insulin sensitivity in patients with type 2 diabetes by activating PPAR-γ and enhancing glucose uptake in peripheral tissues.
- Cancer Treatment : Clinical trials involving similar compounds revealed significant tumor reduction in patients with advanced lung cancer when combined with standard chemotherapy regimens.
Q & A
Q. What are the key structural features of 3-[1-(thiophene-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione, and how do they influence its reactivity?
The compound combines a piperidine ring (6-membered heterocycle with one nitrogen) linked to a thiophene-2-carbonyl group and a thiazolidine-2,4-dione core. The thiophene moiety contributes π-conjugation and potential aromatic interactions, while the thiazolidine-dione group offers hydrogen-bonding sites and electrophilic reactivity. Structural confirmation relies on NMR (1H/13C for proton/carbon environments), IR (C=O and C=S stretches at ~1700 cm⁻¹ and ~1200 cm⁻¹, respectively), and mass spectrometry (to verify molecular weight) .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step sequences:
- Step 1 : Functionalization of piperidine-4-yl precursors via nucleophilic acyl substitution with thiophene-2-carbonyl chloride.
- Step 2 : Cyclocondensation of the intermediate with thiourea derivatives to form the thiazolidine-2,4-dione ring. Key conditions include anhydrous solvents (e.g., THF), catalytic bases (e.g., triethylamine), and controlled temperatures (0–25°C) to minimize side reactions .
Q. How can researchers assess the compound’s potential biological activity?
Initial screening involves:
- In vitro assays : Enzyme inhibition studies (e.g., α-glucosidase or PPAR-γ targets) using UV-Vis spectroscopy to monitor substrate conversion.
- Cellular assays : Cytotoxicity profiling (MTT assay) and receptor-binding studies (fluorescence polarization). Structural analogs in and show activity against metabolic and inflammatory targets, suggesting similar pathways for this compound .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data between structural analogs?
Discrepancies may arise from subtle differences in substituent positioning (e.g., thiophene vs. phenyl groups) or assay conditions (e.g., buffer pH affecting ionization). Mitigation strategies include:
- Comparative docking studies : Use molecular dynamics (e.g., AutoDock Vina) to compare binding affinities with target proteins.
- Standardized assay protocols : Control variables like incubation time and solvent polarity .
Q. What methodologies optimize the compound’s bioactivity through structural modification?
Focus on:
- Ring substitutions : Replace thiophene with electron-deficient heterocycles (e.g., pyridine) to enhance electrophilicity.
- Side-chain functionalization : Introduce sulfonamide or carboxylate groups to improve solubility and target engagement. Computational tools like DFT (density functional theory) predict electronic effects of substitutions, guiding synthetic prioritization .
Q. What analytical challenges arise in characterizing this compound, and how are they addressed?
Challenges include:
Q. How can conflicting spectroscopic data be reconciled during structural elucidation?
For example, unexpected carbonyl shifts in IR may indicate keto-enol tautomerism. Confirm via:
- Variable-temperature NMR : Monitor signal splitting to detect tautomeric equilibria.
- X-ray crystallography : Resolve solid-state conformation (as in for rhodanine analogs) .
Methodological and Experimental Design Questions
Q. What strategies improve yield in the final cyclization step of the synthesis?
Optimize:
Q. How do researchers validate target engagement in complex biological systems?
Employ:
- Photoaffinity labeling : Incorporate a photoactivatable group (e.g., diazirine) to crosslink the compound to its target.
- SPR (surface plasmon resonance) : Measure real-time binding kinetics with immobilized receptors .
Q. What computational models predict the compound’s metabolic stability?
Tools include:
- ADMET prediction software (e.g., SwissADME) : Estimate metabolic sites (e.g., piperidine N-oxidation).
- CYP450 docking simulations : Identify susceptibility to hepatic enzymes using P450 crystal structures (PDB) .
Data Contradiction and Reproducibility
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
Potential causes:
- Poor pharmacokinetics : Use metabolic stability assays (microsomal incubation) to assess hepatic clearance.
- Tissue penetration limits : Measure logP values (HPLC-derived) to correlate with membrane permeability .
Q. What steps ensure reproducibility in synthetic protocols?
- Detailed reaction logs : Document exact stoichiometry, solvent batches, and humidity levels.
- Third-party validation : Share samples with independent labs for NMR and activity replication (as in ’s multi-lab synthesis) .
Tables of Key Data
Table 1 : Spectroscopic Benchmarks for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (400 MHz) | δ 3.8–4.2 ppm (piperidine CH₂) | |
| 13C NMR | δ 170–175 ppm (C=O of thiazolidine-dione) | |
| IR | 1680 cm⁻¹ (thiophene C=O stretch) |
Table 2 : Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Solution |
|---|---|---|
| Uncyclized thiourea adduct | Incomplete ring closure | Increase reaction time |
| N-Oxidized piperidine | Oxidative conditions | Use inert atmosphere (N₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
